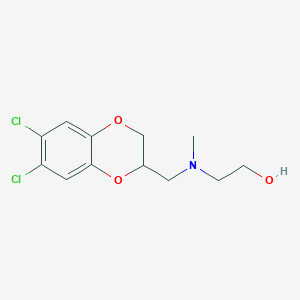
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is a chemical compound characterized by its unique structure, which includes a benzodioxan ring substituted with chlorine atoms and an ethanolamine side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol typically involves the following steps:
Formation of the Benzodioxan Ring: The initial step involves the synthesis of the benzodioxan ring, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The benzodioxan ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 7 positions.
Attachment of the Ethanolamine Side Chain: The chlorinated benzodioxan is reacted with N-methylaminoethanol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxan derivatives.
Scientific Research Applications
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-ethylamino)ethanol
- 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)propanol
Uniqueness
2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
The compound 2-(N-(6,7-Dichloro-1,4-benzodioxan-2-ylmethyl)-N-methylamino)ethanol is a derivative of benzodioxan and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is C13H17Cl4NO2, with a molecular weight of approximately 361.092 g/mol . Key physical properties include:
- Boiling Point : 372.3ºC
- Flash Point : 179ºC
- LogP : 4.49590
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇Cl₄NO₂ |
| Molecular Weight | 361.092 g/mol |
| Boiling Point | 372.3ºC |
| Flash Point | 179ºC |
| LogP | 4.49590 |
Research indicates that compounds similar to This compound may act as antagonists at NMDA receptors, which are critical in various neurological processes and disorders. NMDA receptor antagonists have been shown to modulate excitotoxicity and neurodegeneration pathways, making them potential therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Studies
A study investigating the effects of NMDA antagonists demonstrated that these compounds can induce significant behavioral changes in animal models, suggesting a neuroprotective effect . The compound's ability to inhibit NMDA receptor activity could lead to reduced neuronal damage in excitotoxic conditions.
Study on Behavioral Effects
In a controlled experiment involving male rats, administration of NMDA antagonists resulted in altered alcohol preference behaviors. This suggests that the compound may influence reward pathways in the brain .
Neuroprotective Effects
Another study highlighted the protective effects against neuronal death in models of excitotoxicity induced by NMDA receptor activation. The findings indicated that compounds with similar structures to This compound might offer neuroprotection through competitive inhibition of NMDA receptors .
Comparative Analysis with Other Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Amantadine | NMDA Antagonist | 92 |
| EMBP | JH Signaling Inhibitor | Not specified |
| 2-(N-(6,7-Dichloro...) | NMDA Antagonist | Not specified |
Properties
CAS No. |
101221-50-5 |
|---|---|
Molecular Formula |
C12H15Cl2NO3 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
2-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl-methylamino]ethanol |
InChI |
InChI=1S/C12H15Cl2NO3/c1-15(2-3-16)6-8-7-17-11-4-9(13)10(14)5-12(11)18-8/h4-5,8,16H,2-3,6-7H2,1H3 |
InChI Key |
SGVZSLQLULUCLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC1COC2=CC(=C(C=C2O1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















